2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex organic compound that belongs to the class of furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines This compound is characterized by its unique structure, which includes multiple methoxyphenyl groups and a fused triazolo-pyrimidine ring system
Preparation Methods
The synthesis of 2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves several steps. The synthetic route typically starts with the preparation of key intermediates, which are then subjected to cyclization reactions to form the final compound. Common reagents used in the synthesis include halogenated aromatics, nitrogen anion intermediates, and various catalysts. The reaction conditions often involve controlled temperatures and specific solvents to ensure high yields and purity .
Chemical Reactions Analysis
2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Medicine: Research has indicated its potential use in cancer treatment due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with specific properties, such as enhanced stability and reactivity
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as enzymes and proteins. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its effects. The specific pathways involved depend on the biological context and the target molecules .
Comparison with Similar Compounds
2-[(4-Methoxyphenoxy)methyl]-8,9-bis(4-methoxyphenyl)furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit inhibitory activity against enzymes and proteins, but they differ in their structural features and specific targets.
Phenylboronic ester derivatives: These compounds are used in similar applications but have different chemical properties and reactivity profiles
By highlighting its unique structure and diverse applications, this compound stands out as a valuable compound in scientific research.
Properties
Molecular Formula |
C29H24N4O5 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
4-[(4-methoxyphenoxy)methyl]-11,12-bis(4-methoxyphenyl)-10-oxa-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C29H24N4O5/c1-34-20-8-4-18(5-9-20)25-26-28-31-24(16-37-23-14-12-22(36-3)13-15-23)32-33(28)17-30-29(26)38-27(25)19-6-10-21(35-2)11-7-19/h4-15,17H,16H2,1-3H3 |
InChI Key |
WQOBYYBYEIQAHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C4=NC(=NN4C=N3)COC5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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